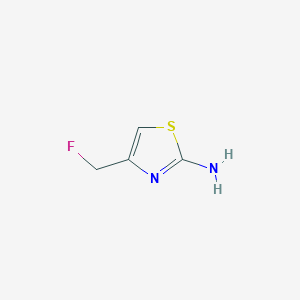

4-(Fluoromethyl)-1,3-thiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(fluoromethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FN2S/c5-1-3-2-8-4(6)7-3/h2H,1H2,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJLISSQSRITSSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 4 Fluoromethyl 1,3 Thiazol 2 Amine and Its Derivatives

Establishment of the 1,3-Thiazole Core: Classical and Modern Approaches

The 2-aminothiazole (B372263) moiety is a fundamental building block in medicinal chemistry, and its synthesis has been extensively studied. clockss.orgcutm.ac.in The most reliable and widely used methods involve the condensation of a three-carbon α-halocarbonyl component with a sulfur- and nitrogen-containing reagent, typically thiourea (B124793) or its derivatives. mdpi.com

The Hantzsch thiazole (B1198619) synthesis, first described by Arthur Hantzsch in 1887, remains one of the most prevalent methods for constructing the thiazole ring. synarchive.com The classical approach involves the reaction of an α-haloketone with a thioamide. synarchive.comchemhelpasap.com

Mechanism: The reaction proceeds through a multi-step pathway. chemhelpasap.comresearchgate.net

Nucleophilic Attack: The sulfur atom of the thioamide (e.g., thiourea) acts as a nucleophile, attacking the α-carbon of the haloketone and displacing the halide in an SN2 reaction. This forms an S-alkylated isothiourea intermediate.

Cyclization: An intramolecular nucleophilic attack occurs where a nitrogen atom of the intermediate attacks the carbonyl carbon of the ketone.

Dehydration: The resulting cyclic intermediate, a 4-hydroxy-4,5-dihydrothiazole derivative, undergoes acid-catalyzed dehydration to form the aromatic thiazole ring. mdpi.com

Variations: The standard Hantzsch synthesis has been adapted to improve yields, reduce reaction times, and accommodate a wider range of substrates.

Solvent and Catalyst: Reactions are typically performed in solvents like methanol (B129727) or ethanol (B145695). chemhelpasap.com The use of catalysts such as silica-supported tungstosilisic acid has been shown to improve efficiency. mdpi.com

Reaction Conditions: The reaction conditions can influence the final product. For instance, conducting the condensation of α-halogeno ketones with N-monosubstituted thioureas under acidic conditions can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles, altering the regioselectivity compared to reactions in neutral solvents. rsc.org

Microwave Irradiation: The use of microwave irradiation can significantly shorten reaction times for domino alkylation-cyclization reactions of propargyl bromides with thioureas to yield 2-aminothiazoles. organic-chemistry.org

This reaction is the cornerstone of the Hantzsch synthesis for producing 2-aminothiazoles. clockss.org Thiourea serves as the binucleophilic reagent, providing both the nitrogen at position 3 and the sulfur at position 1 of the thiazole ring, as well as the amino group at position 2. mdpi.comnih.gov The α-haloketone provides the carbon backbone at positions 4 and 5.

The general reaction is highly versatile, allowing for a wide variety of substituents on the thiazole ring by choosing the appropriately substituted α-haloketone. derpharmachemica.comnih.gov For example, the reaction between 2-bromoacetophenone (B140003) and thiourea yields 2-amino-4-phenylthiazole. chemhelpasap.com The process is generally high-yielding and straightforward to perform. chemhelpasap.com

| α-Haloketone | Thio-reagent | Product | Reference |

| 2-Bromoacetophenone | Thiourea | 4-Phenylthiazol-2-amine | chemhelpasap.com |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | 2-Amino-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)thiazole derivative | mdpi.com |

| 2-Bromo-1-(3-trifluromethyl)phenylethanone | Substituted Thioureas | Substituted 2-amino-4-(3-trifluoromethylphenyl)thiazole | derpharmachemica.com |

| Ethyl 2-chloro-2-phenylacetate | Thiourea | 5-Phenyl-2-amino-4-thiazolinone | researchgate.net |

To improve efficiency and avoid the handling of lachrymatory α-haloketone intermediates, numerous one-pot synthetic procedures have been developed. clockss.org These methods typically involve the in situ α-halogenation of a ketone, followed immediately by condensation with thiourea without isolating the halogenated intermediate. tandfonline.com

Common strategies include:

Copper(II) Bromide: Aromatic methyl ketones can be treated with copper(II) bromide, which serves as both the bromine source and a Lewis acid catalyst, followed by the addition of thiourea to generate 4-aryl-2-aminothiazoles in good yields. clockss.org

N-Bromosuccinimide (NBS): Ketones can undergo regioselective α-bromination with NBS, followed by heterocyclization with thiourea. tandfonline.com Lactic acid has been employed as an environmentally benign solvent and catalyst for this tandem reaction. tandfonline.com

Electrochemical Synthesis: An electrochemical approach using NH₄I as a mediator allows for the synthesis of 2-aminothiazoles from active methylene (B1212753) ketones and thioureas. This method avoids the need for external oxidants or halogenating reagents. beilstein-journals.orgnih.gov

Visible-Light Photocatalysis: A sustainable method using visible light involves the reaction of enaminones with thioureas, proceeding through tandem C-S and C-N bond formation to yield 2-aminothiazoles. organic-chemistry.org

| Ketone Starting Material | Halogenation/Activation Method | Thio-reagent | Key Features | Reference |

| Aromatic Methyl Ketones | Copper(II) Bromide | Thiourea | Facile, efficient one-pot α-bromination/cyclization. | clockss.org |

| Aralkyl Ketones | N-Bromosuccinimide (NBS) in Lactic Acid | Thiourea | Green catalyst and solvent; rapid and scalable. | tandfonline.com |

| Active Methylene Ketones | Electrochemical (NH₄I mediator) | Thiourea | External-oxidant-free; avoids prefunctionalization. | beilstein-journals.orgnih.gov |

| Enaminones | Visible-light photocatalysis (Ru(bpy)₃Cl₂) | Thiourea | Uses air as terminal oxidant; environmentally friendly. | organic-chemistry.org |

Introduction of the Fluoromethyl Group at the 4-Position

The incorporation of fluorine into heterocyclic compounds can significantly alter their physicochemical and biological properties, often enhancing metabolic stability and bioavailability. researchgate.netchim.it The synthesis of 4-(fluoromethyl)-1,3-thiazol-2-amine requires a strategy to form a C-F bond on the methyl group attached to the C4 position of the thiazole ring. This can be achieved either by fluorinating a pre-formed thiazole precursor or by using a fluorinated building block in the initial ring synthesis.

Several methods exist for the introduction of fluorine onto alkyl chains attached to heterocyclic cores. numberanalytics.com The choice of method depends on the available precursor and the desired selectivity.

Nucleophilic Fluorination: This is a common strategy that involves the substitution of a leaving group with a fluoride (B91410) anion. numberanalytics.com For the synthesis of a fluoromethyl group, a suitable precursor would be a 4-(hydroxymethyl) or 4-(halomethyl)thiazole derivative. The hydroxyl group can be converted into a better leaving group (e.g., tosylate or mesylate) before substitution with a nucleophilic fluoride source like potassium fluoride (KF), cesium fluoride (CsF), or tetrabutylammonium (B224687) fluoride (TBAF). numberanalytics.comucla.edu

Electrophilic Fluorination: This method uses reagents that deliver an electrophilic fluorine ("F+"). While more commonly used for direct fluorination of aromatic rings or activated C-H bonds, it is less typical for creating a simple fluoromethyl group from a methyl group. chim.itnumberanalytics.com

The most direct approach for synthesizing this compound would be to employ a fluorinated building block in a Hantzsch-type synthesis.

A highly effective strategy for synthesizing the target compound is to use a pre-fluorinated α-haloketone in the Hantzsch cyclization. The key precursor for this approach is a 1-fluoro-3-halo-2-propanone, such as 1-fluoro-3-bromo-2-propanone.

Reaction Optimization: Once the fluorinated α-haloketone precursor is obtained, it can be reacted with thiourea to form the this compound ring. The optimization of this cyclization step is critical to maximize the yield and purity of the final product. Key parameters for optimization include:

Solvent: Alcohols such as ethanol or methanol are common, but other solvents can be explored to improve solubility and reaction rates.

Temperature: The reaction is typically heated to reflux, but the optimal temperature may vary to balance reaction speed against the formation of byproducts. tandfonline.com

Reaction Time: Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) is essential to determine the point of maximum product formation and prevent degradation.

Base: While the reaction can proceed without a base, the addition of a mild, non-nucleophilic base may be necessary to neutralize the HBr formed during the reaction, potentially improving the yield.

| Parameter | Variation | Expected Outcome |

| Solvent | Ethanol, Methanol, DMF, Acetonitrile | Affects solubility of reactants and reaction rate. |

| Temperature | Room Temperature to Reflux (e.g., 80°C) | Higher temperature increases reaction rate but may lead to side products. |

| Base | None, NaHCO₃, K₂CO₃, Triethylamine | Neutralizes acid byproduct, potentially preventing side reactions or degradation. |

| Concentration | 0.1 M to 1.0 M | Can influence reaction kinetics and product precipitation. |

This systematic optimization allows for the development of a robust and efficient protocol for the synthesis of this compound.

Functionalization and Diversification at the 2-Amino Group and Other Ring Positions

The 2-aminothiazole core is a versatile building block in synthetic chemistry. mdpi.comnih.gov The exocyclic amino group readily participates in various chemical transformations, making it a prime target for introducing structural diversity. While literature specifically detailing the functionalization of this compound is limited, extensive research on analogous compounds, such as 2-amino-4-(trifluoromethyl)-1,3-thiazole, provides a robust framework for predicting its reactivity and developing synthetic strategies. researchgate.netuzh.ch Functionalization is not limited to the amino group; electrophilic substitution can occur at the C5 position of the thiazole ring, particularly if the 2-amino group is protected.

N-alkylation and N-acylation are fundamental strategies for modifying the 2-amino group, altering the compound's polarity, lipophilicity, and biological interaction profile.

N-Acylation: The reaction of the 2-amino group with acylating agents such as acid chlorides or anhydrides is a common method for generating amide derivatives. For instance, the reaction of 2-amino-4-(trifluoromethyl)-1,3-thiazole with selected N-acylating reagents has been used to produce trifluoromethylated analogues of known pharmaceuticals. researchgate.netuzh.ch A convenient method for N-acetylation involves treating the 2-aminothiazole derivative with acetic anhydride, which can even be performed under solvent-free conditions. mdpi.com More complex amides can be formed using coupling agents. For example, 2-aminothiazole derivatives can undergo coupling mediated by 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDCI) with various carboxylic acids to yield the corresponding amides. mdpi.com

N-Alkylation: Introducing alkyl groups to the 2-amino position can be achieved through reactions with alkyl halides. This reaction typically requires a base to neutralize the hydrogen halide formed as a byproduct. The reactivity of the alkyl halide and the specific reaction conditions can influence the degree of alkylation (mono- vs. di-alkylation).

| Reaction Type | Reagent Class | Product | Significance |

| N-Acylation | Acid Chlorides, Anhydrides | N-Acyl-2-aminothiazoles | Introduces amide functionality, modulates biological activity. mdpi.comresearchgate.net |

| N-Acylation | Carboxylic Acids + Coupling Agents (e.g., EDCI) | N-Acyl-2-aminothiazoles | Allows for the introduction of diverse and complex acyl groups. mdpi.com |

| N-Alkylation | Alkyl Halides | N-Alkyl-2-aminothiazoles | Increases lipophilicity, modifies steric profile. |

The incorporation of aryl and heteroaryl substituents onto the 2-amino group significantly expands the chemical space of accessible derivatives. These modifications are crucial for exploring structure-activity relationships, particularly in drug discovery. nih.govnih.gov

One common approach is the formation of a Schiff base by reacting the 2-aminothiazole with an appropriate aromatic or heteroaromatic aldehyde. For example, 4-(2,4-diethoxyphenyl)thiazol-2-amine has been reacted with 1H-indole-3-carboxaldehyde to afford the corresponding Schiff base derivative. mdpi.com These imines can be subsequently reduced to form stable N-aryl or N-heteroaryl secondary amines.

Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a more direct route for forming C-N bonds between the 2-amino group and aryl or heteroaryl halides. Although specific examples for this compound are not detailed in the provided literature, this methodology is widely applied in heterocyclic chemistry.

Furthermore, multi-component reactions can be employed to construct complex molecules incorporating arylthiazole motifs. For instance, a one-pot, three-component method has been used to synthesize a novel class of ethyl 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e] researchgate.netnih.govfrontierspecialtychemicals.comdiazaphosphole-6-carboxylates. researchgate.net The introduction of aryl groups is not limited to the 2-amino position. The Hantzsch thiazole synthesis itself is a primary method for preparing 2-amino-4-arylthiazoles by condensing an α-haloketone bearing an aryl group with thiourea. mdpi.com

| Substitution Strategy | Key Reagents | Intermediate/Product | Relevance |

| Schiff Base Formation | Aryl/Heteroaryl Aldehydes | N-Arylidene-2-aminothiazole | Precursor for N-aryl amines; introduces aromatic systems. mdpi.com |

| Hantzsch Synthesis | Aryl α-haloketones, Thiourea | 2-Amino-4-arylthiazole | Direct incorporation of aryl groups at the C4 position. mdpi.com |

| Multi-component Reaction | Various | Complex aryl-thiazole heterocycles | Efficient construction of diverse molecular architectures. researchgate.net |

Yield Optimization and Scalability Considerations in Synthetic Routes

Optimizing reaction yields and ensuring the scalability of synthetic routes are critical for the practical application of this compound derivatives, whether for academic research or industrial production.

Yield optimization often involves a systematic study of reaction parameters. For example, in the synthesis of thiazolo[5,4-d]thiazoles, a related heterocyclic system, reaction conditions were optimized by modifying the solvent system, temperature, and heating source (conventional vs. microwave irradiation). mdpi.com The addition of reagents like sodium metabisulfite (B1197395) was found to be crucial, increasing the yield of the desired product from 8% to 75% by favoring the final dehydrogenation step. mdpi.com Similarly, in the synthesis of thiazolo-pyrimidinones, a variety of bases were screened, with lithium hydroxide (B78521) in water providing a near-quantitative yield (98%), whereas other bases like potassium hydroxide or sodium hydroxide in ethanol gave significantly lower yields. mdpi.com

The choice of catalyst can also dramatically impact reaction outcomes. For the synthesis of 4-substituted 2-aminothiazoles from vinyl azides and potassium thiocyanate, palladium(II) acetate (B1210297) was used to achieve the desired product. nih.gov

Scalability introduces further challenges. Reactions that are high-yielding at the laboratory scale may not be directly transferable to larger scales due to issues with heat transfer, mixing, and purification. Solid-phase synthesis offers a potential solution for scalability and the creation of large derivative libraries. mdpi.com This technique simplifies purification, as excess reagents and byproducts can be washed away from the resin-bound product. A facile solid-phase synthesis for a thiazolo-pyrimidinone derivative library has been developed, achieving high yields (65–97%) over four steps and enabling the generation of numerous analogues. mdpi.com Such strategies are invaluable for producing a diverse set of compounds for screening and further development.

Advanced Spectroscopic and Structural Characterization Techniques in Research on 4 Fluoromethyl 1,3 Thiazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-(fluoromethyl)-1,3-thiazol-2-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for unambiguous structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The protons of the amino group (-NH₂) would likely appear as a broad singlet. The proton at position 5 of the thiazole (B1198619) ring (H-5) would exhibit a signal that is split into a doublet by the adjacent fluoromethyl group's fluorine atom, a phenomenon known as H-F coupling. The methylene (B1212753) protons of the fluoromethyl group (-CH₂F) would appear as a doublet due to coupling with the single fluorine atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -NH₂ | Variable (broad singlet) | s (br) | N/A |

| H-5 (thiazole) | ~6.5 - 7.5 | d | J(H,F) ≈ 2-3 Hz |

| -CH₂F | ~5.0 - 6.0 | d | J(H,F) ≈ 45-50 Hz |

Note: These are predicted values based on similar structures and are for illustrative purposes only.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, four distinct signals would be anticipated. The carbon atom of the fluoromethyl group (-CH₂F) would be significantly affected by the attached fluorine, appearing as a doublet in the proton-coupled spectrum due to one-bond C-F coupling. The thiazole ring carbons (C-2, C-4, and C-5) would resonate at characteristic chemical shifts, with the C-4 signal also showing coupling to the fluorine atom, albeit with a smaller coupling constant.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F) | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| C-2 (Thiazole) | ~165 - 175 | s | N/A |

| C-4 (Thiazole) | ~145 - 155 | d | J(C,F) ≈ 15-25 Hz |

| C-5 (Thiazole) | ~105 - 115 | s | N/A |

| -CH₂F | ~75 - 85 | d | J(C,F) ≈ 160-180 Hz |

Note: These are predicted values based on similar structures and are for illustrative purposes only.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. The spectrum for this compound would be expected to show a single signal for the fluorine atom in the fluoromethyl group. This signal would be split into a triplet by the two adjacent protons of the methylene group. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. In an MS experiment, this compound would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion [M]⁺ would be measured, confirming its molecular weight. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass, allowing for the determination of the molecular formula (C₄H₅FN₂S). The fragmentation pattern, resulting from the breakdown of the molecular ion, would offer further structural clues, such as the loss of the fluoromethyl group or fragments characteristic of the thiazole ring.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the thiazole ring and the CH₂ group would be observed around 2900-3100 cm⁻¹. The C=N and C=C stretching vibrations of the thiazole ring would be found in the 1500-1650 cm⁻¹ region. A strong band corresponding to the C-F stretching vibration would be expected in the 1000-1100 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretch | 3300 - 3500 |

| C-H (Aromatic/Aliphatic) | Stretch | 2900 - 3100 |

| C=N / C=C (Thiazole) | Stretch | 1500 - 1650 |

| C-F | Stretch | 1000 - 1100 |

Note: These are predicted values based on general IR correlation tables.

X-ray Diffraction (XRD) for Solid-State Molecular Conformation

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. If a suitable crystal of this compound could be grown, XRD analysis would provide precise bond lengths, bond angles, and torsional angles. This data would confirm the planarity of the thiazole ring and reveal the conformation of the fluoromethyl group relative to the ring. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the amino group, that dictate the crystal packing arrangement. No published crystal structure for this specific compound is currently available.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 Fluoromethyl 1,3 Thiazol 2 Amine Analogues

Conformational Preferences and Stereoelectronic Properties of the Thiazole (B1198619) Core

The 1,3-thiazole ring is an aromatic heterocyclic system with distinct stereoelectronic properties that are fundamental to its role as a pharmacophore. nih.govresearchgate.net Its aromaticity allows π-electrons to delocalize across the ring, which provides multiple reactive sites for various chemical interactions. nih.govresearchgate.net Computational studies have elucidated the reactivity of the different positions on the thiazole ring. The predicted order for electrophilic reactivity is position 5 > 2 > 4, while the order for nucleophilic reactivity is 2 > 5 > 4. ijper.org Furthermore, the acidity of the ring hydrogens follows the order H2 >> H5 > H4. ijper.org

In 2-aminothiazole (B372263) derivatives, the ring nitrogen is a common site for protonation, forming a cation that can influence the molecule's interaction with biological targets. uq.edu.au The electronic structure of the thiazole core, including the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO), is significantly affected by the nature and position of its substituents. researchgate.netnih.gov For instance, the presence of an electron-withdrawing group like a carbonyl can increase the electropositive nature of the ring's sulfur atom. nih.gov These intrinsic properties dictate the conformational preferences of the molecule and its ability to engage in specific non-covalent interactions, such as hydrogen bonds and π-π stacking, within a protein's binding pocket.

Influence of the Fluoromethyl Group on Molecular Recognition and Ligand Binding

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological profiles. The fluoromethyl group (-CH₂F), and fluorinated moieties in general, exert significant influence on a molecule's properties through several mechanisms. mdpi.comresearchgate.net Fluorine's high electronegativity creates a strong dipole in the C-F bond, which can lead to favorable dipole-dipole and charge-dipole interactions with biological targets. frontiersin.org

A key interaction enabled by fluorine is the formation of orthogonal multipolar C-F···C=O interactions with the protein backbone. nih.govacs.org These interactions, observed in potent inhibitors, can substantially increase binding affinity, particularly in sites where traditional hydrogen bonds are not geometrically feasible. acs.org The replacement of a hydrogen atom with fluorine can also enhance metabolic stability by strengthening the C-F bond against metabolic cleavage and increase lipophilicity, which can improve membrane permeability and bioavailability. mdpi.comacs.org The trifluoromethyl group (-CF₃), a close analogue, is often used to fine-tune physicochemical characteristics and improve binding affinity. mdpi.com While the fluoromethyl group is less lipophilic than the trifluoromethyl group, it still modulates the electronic environment and can participate in crucial binding interactions, making it a valuable substituent in drug design.

Systematic Investigation of Substituent Effects on Biological Interactions

The biological activity of 4-(Fluoromethyl)-1,3-thiazol-2-amine analogues can be systematically modulated by introducing various substituents at the 2-amino, 4-, and 5-positions of the thiazole ring.

The 2-amino position of the thiazole ring has been shown to be highly tolerant to a wide range of modifications, making it a key site for modulating biological activity. nih.gov Structure-activity relationship studies on antitubercular agents revealed that this position exhibits high flexibility, and the introduction of substituted benzoyl groups led to a more than 128-fold improvement in activity over the initial hit compound. nih.gov

However, the nature of the substituent is critical. For instance, in one study on anticancer agents, introducing a fatty acyl group to the 2-amino position significantly decreased antiproliferative activity, whereas a trichloroacetyl group enhanced it. nih.gov Similarly, the introduction of a chlorine atom or a dialkyl group on the 2-amino moiety was found to reduce antitumor efficacy. nih.gov In the context of antimycobacterial and antiplasmodial agents, an amide linker connecting the 2-amino group to a substituted phenyl ring was found to be optimal for activity. researchgate.net These findings underscore the importance of the 2-position in establishing key interactions with the target, where factors like size, electronics, and hydrogen bonding capability of the substituent play a direct role in modulating potency.

Table 1: Effect of Modifications at the 2-Amino Position on Biological Activity

| Parent Scaffold | Modification at 2-Amino Position | Resulting Compound Class | Effect on Activity | Reference |

|---|---|---|---|---|

| 4-(2-pyridinyl)-1,3-thiazol-2-amine | N-Aryl substitution | N-Aryl-4-(2-pyridinyl)-1,3-thiazol-2-amines | Potent antitubercular activity (MIC 0.39–0.78 μM) | nih.gov |

| 4-(2-pyridinyl)-1,3-thiazol-2-amine | N-Acyl substitution (e.g., N-(3-Chlorobenzoyl)) | N-Acyl-4-(2-pyridinyl)-1,3-thiazol-2-amines | Significantly improved antitubercular activity (MIC 0.024 μM) | nih.gov |

| 4-(Aryl)-1,3-thiazol-2-amine | Acylation (e.g., CH₃CO, C₂H₅CO) | N-Acyl-4-(aryl)-1,3-thiazol-2-amines | Significantly decreased antiproliferative activity | nih.gov |

| 4-(Aryl)-1,3-thiazol-2-amine | Acylation (Cl₃CCO) | N-(Trichloroacetyl)-4-(aryl)-1,3-thiazol-2-amines | Significantly improved antiproliferative activity | nih.gov |

| 4-(2-pyridyl)thiazole | Amide linker to a substituted phenyl ring | N-(Aroyl)-4-(2-pyridyl)thiazol-2-amines | Optimal antimycobacterial activity | researchgate.net |

The substituent at the 4-position of the thiazole ring plays a crucial role in determining the potency and selectivity of the compound. While the fluoromethyl group is the focus, exploring other substituents reveals important SAR insights. In some contexts, this position is intolerant to modification, while in others, it is a key determinant of activity. For example, in a series of antitubercular compounds, a 2-pyridyl substituent at the C-4 position was found to be a strict requirement for potency. nih.gov

In other cases, substituting the 4-position with various aryl and hetaryl groups has been a successful strategy. nih.gov The electronic properties of these substituents are often critical. For instance, in a series of carbonic anhydrase inhibitors, a halogen with a small atomic radius (like fluorine) on a 4-phenyl ring attached to the thiazole's 4-position was beneficial for activity, with potency decreasing as the halogen's atomic radius increased (F > Cl > Br). mdpi.com The introduction of a simple phenyl group at the C4-position has also been shown to have a significant effect on the potency of anticancer agents. nih.gov This highlights that the 4-position is pivotal for anchoring the ligand in the target's binding site, and the choice of substituent can drastically alter the compound's biological profile.

Table 2: Effect of Modifications at the 4-Position on Biological Activity

| Parent Scaffold | Modification at 4-Position | Target/Activity | Observation | Reference |

|---|---|---|---|---|

| 2-Aminothiazole | 2-Pyridyl | Antitubercular | Strict requirement for potency | nih.gov |

| 2-Aminothiazole | Phenyl | Anticancer | Similar substituent effect on potency as other modifications | nih.gov |

| 2-(Pyrazolin-1-yl)-thiazole | Methylene (B1212753) bridge to various azoles | Antimicrobial | Maintained antimicrobial activity | nih.gov |

| 2-Aminothiazole | 4-Halogen-substituted phenyl | Carbonic Anhydrase Inhibition (Ki) | Activity order: 4-F (5.3 nM) > 4-Cl (13.1 nM) > 4-Br (45.8 nM) | mdpi.com |

| 1-(Thiazol-2-yl)-amino-azetidin-2-one | Phenyl with electron-donating or -withdrawing groups | Antibacterial | Substituents modulate activity against Gram-positive and Gram-negative bacteria | nih.gov |

The 5-position of the thiazole ring, while historically less explored than the 2- and 4-positions, offers a valuable opportunity for fine-tuning a compound's pharmacological properties. Modifications at this site can enhance potency, improve selectivity, or alter the molecule's physicochemical characteristics.

Table 3: Effect of Modifications at the 5-Position on Biological Activity

| Parent Scaffold | Modification at 5-Position | Target/Activity | Observation | Reference |

|---|---|---|---|---|

| 4,5,6,7-Tetrahydrobenzo[d]thiazole | Bromo (replacing methyl) | Anticancer | Resulted in IC₅₀ values in the range of 6.61 to 9.34 μM | nih.gov |

| 2-Amino-4-(3ʹ,4ʹ,5ʹ-trimethoxyphenyl)-thiazole | Aryl (e.g., p-ethoxyphenyl) | Antiproliferative | An ethoxy group at the para-position of the C5-phenyl ring produced the most active compound | nih.gov |

| 2-Aminothiazole | Acyl group substitution | Antibacterial | Resulted in antibacterial activity | nih.gov |

| 2-Aminothiazole | Carboxanilide side chain | Antiproliferative (K562 leukemia cells) | Derivatives showed good anti-proliferative effects | mdpi.comnih.gov |

| 2-Aminothiazole | Halo (e.g., Bromo) | Aurora kinase inhibition | Synthesized derivatives displayed activity | nih.gov |

Rational Design Strategies for Developing New Thiazole-Based Scaffolds

The development of novel and effective therapeutic agents based on the thiazole scaffold relies on rational design strategies informed by comprehensive SAR studies. A key approach is pharmacophore hybridization , which involves combining the thiazole core with other known pharmacophores to create hybrid molecules with potentially synergistic or enhanced activity. nih.gov This strategy has been successfully used to develop potent 5-lipoxygenase inhibitors by hybridizing chalcone (B49325) and thiazole moieties. nih.gov

Another powerful strategy is the strategic incorporation of fluorine . As detailed by SAR studies, introducing fluorine or fluorinated groups at specific positions can substantially enhance binding affinity through unique interactions like orthogonal multipolar C-F···C=O contacts, while also improving metabolic stability and pharmacokinetic properties. nih.govacs.org

Furthermore, structure-based design and pharmacophore merging are employed to optimize interactions with the target protein. tandfonline.com This involves analyzing the binding mode of existing inhibitors to identify key interaction points and then designing new analogues that optimize these contacts. The systematic exploration of substituents at the 2-, 4-, and 5-positions, as discussed previously, is integral to this process. By understanding which positions tolerate bulk, require specific electronic properties, or need hydrogen bond donors/acceptors, medicinal chemists can iteratively refine the thiazole scaffold to achieve higher potency and selectivity for the intended biological target. nih.govtandfonline.com

Computational Chemistry and in Silico Approaches in Research on 4 Fluoromethyl 1,3 Thiazol 2 Amine

Quantum Mechanical Studies for Electronic Structure and Reactivity Insights

Quantum mechanical studies are fundamental in elucidating the electronic structure, stability, and reactivity of molecules like 4-(Fluoromethyl)-1,3-thiazol-2-amine. These theoretical calculations provide a basis for understanding its chemical behavior and interactions.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For derivatives of the 2-aminothiazole (B372263) scaffold, DFT calculations, often using the B3LYP method with a basis set like 6-311G(d,p), are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. researchgate.netaimspress.com These calculations help in understanding the molecule's stability and conformational preferences. researchgate.net Thermodynamic properties and vibrational frequencies can also be calculated and compared with experimental data from FTIR and Raman spectroscopy to validate the computational model. mgesjournals.comresearchgate.net For the 2-aminothiazole ring, theoretical studies have confirmed that the amino tautomer is generally the more stable form. nih.gov

| Property Calculated via DFT | Significance for this compound | Common Method |

| Optimized Molecular Geometry | Predicts the most stable 3D structure, including bond lengths and angles. mgesjournals.com | B3LYP/6-31G or higher |

| Vibrational Frequencies | Correlates theoretical IR/Raman spectra with experimental data for structural confirmation. researchgate.net | B3LYP/6-311++G(d,p) |

| Thermodynamic Parameters | Determines properties like enthalpy, entropy, and Gibbs free energy. nih.gov | Frequency calculations post-optimization |

| Tautomeric Stability | Ascertains the dominant isomer (amino vs. imino form) in different environments. nih.gov | Relative energy calculations |

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic transitions. nih.gov The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability; a smaller gap suggests higher reactivity. aimspress.comresearchgate.net

For 2-aminothiazole derivatives, the HOMO is typically localized over the electron-rich thiazole (B1198619) ring and the amino group, while the LUMO is distributed across the ring system. mgesjournals.comresearchgate.net The presence of the fluoromethyl group, an electron-withdrawing substituent, at the C4 position is expected to influence the energy levels of these orbitals. Analysis of these orbitals helps predict how the molecule will interact with biological targets. researchgate.net From the HOMO-LUMO energies, various reactivity descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be calculated to further quantify the molecule's reactivity. nih.gov

| Parameter | Definition | Significance for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO. aimspress.com | A smaller gap implies higher chemical reactivity and lower kinetic stability. aimspress.comresearchgate.net |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A larger value suggests higher stability. |

| Global Electrophilicity (ω) | A measure of the energy lowering of a system when it accepts electrons. | Indicates the electrophilic nature of the molecule. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps identify regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, colored blue). researchgate.net This information is critical for understanding and predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are essential for molecular recognition by biological targets like enzymes or receptors. aimspress.com

For this compound, an MEP map would likely show a negative potential around the nitrogen atom in the thiazole ring and a positive potential around the hydrogen atoms of the 2-amino group. These sites represent likely hydrogen bond acceptors and donors, respectively, which is a common interaction pattern for this class of compounds in protein binding pockets. researchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. rjptonline.org It is extensively used in drug discovery to understand binding mechanisms and to screen virtual libraries of compounds for potential biological activity. researchgate.netnih.gov

Docking studies on various 2-aminothiazole derivatives have consistently shown the importance of the core scaffold in establishing key interactions within protein active sites. nih.govimpactfactor.org The 2-amino group and the ring nitrogen are frequently involved in forming crucial hydrogen bonds with amino acid residues (e.g., with hinge region residues in kinases). nih.govacs.org

The substituent at the C4 position of the thiazole ring, in this case, the fluoromethyl group, typically projects into a hydrophobic pocket of the binding site. acs.org This allows it to form favorable hydrophobic and van der Waals interactions. The aromatic nature of the thiazole ring itself can also participate in pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the target protein. These combined interactions anchor the ligand in the active site and contribute to its binding affinity. rjptonline.org

| Interaction Type | Description | Key Moieties in this compound |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom and a nearby electronegative atom (O, N). | The 2-amino group (donor) and the thiazole ring nitrogen (acceptor). nih.gov |

| Hydrophobic Interactions | Favorable interactions between nonpolar groups in an aqueous environment. | The fluoromethyl group at the C4 position. |

| Pi-Stacking | Non-covalent interactions between aromatic rings. | The thiazole ring. |

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score in units of kcal/mol. impactfactor.org A more negative score typically indicates a stronger, more favorable binding interaction between the ligand and the target protein. These scores are used to rank and prioritize compounds from a virtual library for further investigation. researchgate.net

For example, docking studies of fluorinated thiazole derivatives against kinase proteins have shown that compounds with trifluoro functionalities can achieve strong binding affinities, with scores ranging from -7.7 to -9.2 kcal/mol. rjptonline.org Virtual screening campaigns utilizing the 2-aminothiazole scaffold have successfully identified potent inhibitors for various targets. nih.gov By docking this compound into the active sites of relevant biological targets, researchers can estimate its potential efficacy and compare it with known inhibitors, guiding the design of more potent analogs. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Stability in Biological Environments

Molecular Dynamics (MD) simulations are a cornerstone of computational chemistry, offering a dynamic view of molecular systems over time. nih.gov This technique is used to study the conformational changes and binding interactions between a ligand, such as this compound, and its biological target, typically a protein. nih.gov By simulating the movements of atoms and molecules, MD provides insights into the stability of the ligand-protein complex, which is a critical factor for its efficacy. nih.gov

Key metrics are analyzed to interpret the results of an MD simulation:

Root Mean Square Deviation (RMSD): This value measures the average deviation of a protein's backbone atoms or a ligand's atoms from their initial positions over the course of the simulation. ekb.eg A stable RMSD value over time suggests that the ligand-protein complex has reached equilibrium and remains stable. nih.gov For similar thiazole-based compounds, average RMSD values ranging between 0.5 Å and 2.5 Å have been indicative of a stable complex. nih.gov

Root Mean Square Fluctuation (RMSF): This metric assesses the fluctuation of individual amino acid residues in the protein or atoms in the ligand. It helps to identify which parts of the system are flexible and which are rigid. Stable RMSF values for the ligand indicate it is securely bound in the active site. nih.gov

These simulations provide an explicit understanding of binding interactions and the conformational stability of the compound in a dynamic biological context. nih.gov

Table 1: Typical Parameters for Molecular Dynamics (MD) Simulations of Ligand-Protein Complexes

| Parameter | Description | Typical Value/Software |

|---|---|---|

| Software | Program used to run the simulation. | YASARA, Desmond |

| Simulation Time | The duration of the simulated event. | 100 ns |

| Time Step | The interval between successive calculations. | 2 fs |

| System Neutralization | Addition of ions to balance the system's charge. | NaCl (0.9%) |

| Analysis Metrics | Key values calculated to assess stability. | RMSD, RMSF |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of chemical compounds based on their molecular structures. mdpi.commdpi.com The fundamental principle is that the structural properties of a molecule determine its activity. mdpi.com A QSAR model is a mathematical equation that correlates molecular descriptors (numerical representations of a molecule's properties) with experimental activity. nih.gov

The development of a robust QSAR model follows a systematic process:

Data Set Collection: A series of structurally related compounds with known biological activities is compiled. nih.gov

Descriptor Calculation: For each molecule, a large number of molecular descriptors are calculated using software like PaDEL. nih.govnih.gov These descriptors quantify various aspects of the molecule, including topological, electronic, and steric properties. nih.gov

Data Splitting: The dataset is divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Model Building and Validation: Statistical methods, such as multiple linear regression (MLR), are used to develop an equation. nih.gov The model's quality is assessed using statistical parameters like the coefficient of determination (R²), adjusted R² (R²adj), and cross-validation coefficient (Q²). nih.govnih.gov

For thiazole and thiazolidine (B150603) derivatives, QSAR studies have identified several descriptors that correlate with biological activity. nih.gov These include descriptors related to polarizability (MLFER_S), electronegativity (GATSe2), surface area contributions (EstateVSA 6), and the presence of halogen atoms (ShaI). nih.gov A validated QSAR model for a class of compounds including this compound could be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. mdpi.com

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example | Information Encoded |

|---|---|---|

| Constitutional | nHBint6 |

Number of internal hydrogen bonds (path length 6) |

| Topological | SpMax5_Bhv |

Largest eigenvalue from the Burden matrix (weighted by van der Waals volumes) |

| Geometric | TDB9m |

3D topological distance-based descriptor |

| Electronic | GATSe2 |

Geary autocorrelation (lag 2) weighted by atomic electronegativities |

| Physicochemical | MLFER_S |

Molar refractivity-based descriptor related to polarizability |

Computational Assessment of Molecular Descriptors Relevant to Biological Performance (e.g., Lipophilicity, Membrane Permeability)

The biological performance of a potential therapeutic agent is heavily influenced by its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Computational methods are widely used to predict these properties through the calculation of various molecular descriptors.

Lipophilicity: This property, which describes a molecule's affinity for a lipid environment, is a key determinant of membrane permeability and solubility. It is commonly expressed as the logarithm of the partition coefficient (LogP). Various computational methods exist for predicting LogP, such as ALOGPS, CLogP, and WLogP. mdpi.com Studies on related thiazole structures have shown that different computational methods can yield varying results, highlighting the importance of selecting appropriate models. mdpi.com The presence of fluorine atoms, as in the fluoromethyl group of this compound, is known to significantly impact lipophilicity. nih.gov Fluorination can enhance membrane permeability by modulating the molecule's physicochemical properties. nih.govnih.gov

Membrane Permeability: A compound's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is crucial for its bioavailability. Permeability can be computationally modeled and validated with in vitro assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.govosti.gov Descriptors such as the topological polar surface area (TPSA)—the sum of the surfaces of polar atoms in a molecule—are strong indicators of membrane permeability. Maximizing lipophilicity while maintaining an optimal TPSA is a common strategy to improve permeability. nih.gov The introduction of a fluoromethyl group can be a bioisosteric replacement for a methyl group, aimed at modulating basicity and lipophilicity to enhance permeability. nih.gov

Other relevant descriptors include molecular weight, the number of hydrogen bond donors and acceptors, and the number of rotatable bonds. These are often evaluated together in frameworks like Lipinski's Rule of Five to assess the "drug-likeness" of a compound. nih.gov

Table 3: Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value/Range | Relevance to Biological Performance |

|---|---|---|

| Molecular Weight | ~146.16 g/mol | Influences diffusion and absorption. |

| LogP (Lipophilicity) | Varies by algorithm | Affects solubility, permeability, and protein binding. |

| Topological Polar Surface Area (TPSA) | ~67.4 Ų | Correlates with membrane permeability and oral bioavailability. |

| Hydrogen Bond Donors | 1 | Influences binding specificity and solubility. |

| Hydrogen Bond Acceptors | 3 | Influences binding specificity and solubility. |

| Rotatable Bonds | 1 | Affects conformational flexibility and binding affinity. |

Note: Predicted values can vary depending on the software and algorithm used for calculation.

Mechanistic Investigations of Biological Activities of 4 Fluoromethyl 1,3 Thiazol 2 Amine and Its Analogues

Elucidation of Molecular Targets and Biochemical Pathways

Research into 4-(Fluoromethyl)-1,3-thiazol-2-amine and its analogues has sought to identify specific molecular targets to understand their mechanisms of action. These investigations reveal that the 2-aminothiazole (B372263) core can interact with a variety of enzymes and receptors, thereby perturbing critical biochemical and signaling pathways.

Analogues of this compound have demonstrated significant enzyme modulatory activities. For instance, various thiazole (B1198619) derivatives have been identified as inhibitors of several key enzymes implicated in disease.

Kinase Inhibition : The 2-aminothiazole structure is a common scaffold for kinase inhibitors. Analogues have been shown to inhibit Rho-associated kinases (ROCK), which are serine/threonine kinases involved in cellular contraction, motility, and proliferation. semanticscholar.org One potent derivative, a 4-aryl-5-aminomethyl-thiazol-2-amine, exhibited a half-maximal inhibitory concentration (IC₅₀) of 20 nM against ROCK II. semanticscholar.org Other studies have identified 2-aminothiazole derivatives as allosteric inhibitors of protein kinase CK2, a crucial cancer driver involved in prosurvival signaling pathways like NF-κB, Wnt, and Akt. nih.gov Additionally, certain thiazole derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis. mdpi.com

Other Enzyme Targets : Fluorinated hydrazinylthiazole derivatives have been evaluated for their inhibitory potential against α-amylase, an enzyme involved in carbohydrate metabolism. nih.govacs.org Thiazole-based compounds have also been investigated as inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis, with some analogues showing IC₅₀ values as low as 0.06 µM. mdpi.com Furthermore, studies on thiazole derivatives have identified them as inhibitors of Leishmania braziliensis superoxide (B77818) dismutase (LbSOD), an antioxidant enzyme in parasites. nih.gov

| Compound Class | Enzyme Target | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| 4-Aryl-5-aminomethyl-thiazol-2-amine Analogue | ROCK II | 20 nM | semanticscholar.org |

| 2-Aminothiazole Analogue | Protein Kinase CK2 | 3.4 µM | nih.gov |

| Substituted Thiazole Derivative (Compound 4c) | VEGFR-2 | 0.15 µM | mdpi.com |

| Fluorophenyl-based Thiazole Analogue (Compound 3h) | α-Amylase | 5.14 ± 0.03 µM | nih.gov |

| Thiazolo[4,5-d]pyridazin-2-yl]thiourea Analogue | DHFR | 0.06 µM | mdpi.com |

The interaction of 2-aminothiazole analogues with specific receptors can lead to the perturbation of major signaling pathways. For example, the inhibition of kinases like ROCK and CK2 directly impacts downstream signaling cascades that control cell survival, proliferation, and apoptosis. semanticscholar.orgnih.gov Some fluorinated aminothiazole analogues have also been studied as positive allosteric modulators of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), suggesting a role in modulating neuronal signaling. sigmaaldrich.cn The ability of these compounds to bind to diverse targets highlights the versatility of the 2-aminothiazole scaffold in perturbing cellular signaling.

The modulation of molecular targets by these compounds translates into distinct cellular effects. A primary mechanism observed for many 2-aminothiazole analogues is the induction of anticancer activity through various cellular processes.

Antiproliferative and Cytotoxic Effects : Numerous studies have demonstrated the antiproliferative activity of 2-aminothiazole derivatives against a range of human cancer cell lines, including breast (MCF-7), liver (HepG2), colon (HT29), and leukemia. mdpi.comresearchgate.net

Cell Cycle Arrest and Apoptosis : Mechanistic studies have shown that the cytotoxic effects can be attributed to the induction of cell cycle arrest and apoptosis. For example, a potent thiazole derivative was found to cause cell cycle arrest in the G2/M phase and induce apoptosis in MCF-7 breast cancer cells, as confirmed by Annexin V-FITC/PI assays. mdpi.com

Inhibition of Microtubule Assembly : Some thiazole analogues exert their anticancer effects by inhibiting tubulin polymerization, a mechanism similar to established chemotherapy agents. nih.gov Molecular docking studies have confirmed that these compounds can bind to the colchicine (B1669291) binding site of tubulin, disrupting microtubule dynamics and leading to mitotic arrest. nih.govresearchgate.net

| Compound Analogue | Cell Line | Cellular Effect | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Thiazole Derivative (Compound 4c) | MCF-7 (Breast Cancer) | Cytotoxicity | 2.57 ± 0.16 µM | mdpi.com |

| Thiazole Derivative (Compound 4c) | HepG2 (Liver Cancer) | Cytotoxicity | 7.26 ± 0.44 µM | mdpi.com |

| 2,4-disubstituted Thiazole (Compound 7c) | - | Tubulin Polymerization Inhibition | 2.00 ± 0.12 µM | nih.govresearchgate.net |

| 2,4-disubstituted Thiazole (Compound 9a) | - | Tubulin Polymerization Inhibition | 2.38 ± 0.14 µM | nih.govresearchgate.net |

In Vitro Biochemical and Cellular Assays for Activity Profiling

A variety of in vitro assays are employed to profile the biological activities of this compound and its analogues.

Biochemical Assays : These assays directly measure the effect of a compound on a purified molecular target. Common examples include enzyme inhibition assays, which determine the IC₅₀ value of a compound against a specific enzyme like a kinase or α-amylase. mdpi.comnih.gov Tubulin polymerization assays are used to assess a compound's ability to interfere with microtubule formation. nih.govresearchgate.net Thermal shift assays (TSA) can be used as a primary screen to identify direct binding of compounds to a target protein, such as LbSOD. nih.gov

Cellular Assays : These assays measure the effects of a compound on whole cells. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is widely used to evaluate cytotoxicity and antiproliferative activity against cancer cell lines. mdpi.com To further elucidate the mechanism, flow cytometry-based assays are used for cell cycle analysis and to quantify apoptosis (e.g., Annexin V staining). mdpi.com For antimicrobial profiling, the minimum inhibitory concentration (MIC) is determined using methods like the agar (B569324) diffusion technique or microdilution assays. asianpubs.orgmdpi.com

Role of the Fluoromethyl Group in Modulating Target Selectivity and Potency

The substitution of a hydrogen atom with fluorine or a fluorine-containing group is a common strategy in medicinal chemistry to enhance biological activity. researchgate.net The fluoromethyl group (-CH₂F) possesses unique properties that distinguish it from both the methyl (-CH₃) and the more commonly studied trifluoromethyl (-CF₃) groups.

The introduction of fluorine increases the polarity of the C-F bond and can influence the acidity of nearby protons, yet the fluoromethyl group is only moderately more lipophilic than a methyl group. Its steric size is similar to a methyl group. These properties can lead to improved binding interactions and metabolic stability. researchgate.nettandfonline.com

In contrast, the trifluoromethyl group is significantly more electron-withdrawing and lipophilic than a methyl group. mdpi.commdpi.com While the -CF₃ group can dramatically enhance potency through strong electrostatic and hydrophobic interactions, its larger size can sometimes be detrimental. mdpi.com A statistical analysis comparing methyl- and trifluoromethyl-substituted compound pairs found that the -CF₃ substitution does not improve bioactivity on average, but in specific cases, it can lead to a significant increase in potency, particularly when interacting with aromatic residues like phenylalanine. acs.org The optimal choice of fluorination (e.g., -CH₂F vs. -CF₃) often depends on the specific topology of the target's binding site. For example, in the development of the COX-2 inhibitor Celecoxib, difluoromethyl and trifluoromethyl groups were found to be optimal for potency and selectivity compared to other substitutions. tandfonline.com The fluoromethyl group, therefore, offers a subtle modification that can fine-tune a compound's properties, potentially improving its pharmacokinetic profile or binding affinity without the more drastic changes associated with a trifluoromethyl group.

Intermolecular Interaction Analysis: Hydrogen Bonding, Halogen Bonding, Hydrophobic Effects

The biological activity of this compound and its analogues is governed by a complex interplay of intermolecular forces with their biological targets. Molecular docking and crystallography studies help to elucidate these interactions.

Hydrogen Bonding : The 2-aminothiazole core is rich in hydrogen bond donors and acceptors. The amino group (-NH₂) and the thiazole ring nitrogen can act as both, facilitating key interactions within a protein's active site. The fluorine atom of the fluoromethyl group is a weak hydrogen bond acceptor, which can also contribute to binding affinity. mdpi.com

Halogen Bonding : Halogen bonding involves a noncovalent interaction where a halogen atom acts as an electrophilic species. While this is a significant interaction for heavier halogens like chlorine and bromine, fluorine's high electronegativity and low polarizability make it a very poor halogen bond donor.

Hydrophobic and van der Waals Interactions : The thiazole ring and any attached aryl groups contribute to hydrophobic and van der Waals interactions. nih.gov The fluoromethyl group enhances local lipophilicity compared to a hydrogen atom, which can strengthen interactions with nonpolar pockets in a target protein. mdpi.com

Other Weak Interactions : Computational and crystallographic studies on related fluorinated molecules have revealed other important, albeit weaker, interactions. These include C–H···F and C–F···π interactions, where the fluorine atom interacts with CH groups or π-systems (like aromatic rings), respectively. researchgate.netresearchgate.net Molecular docking studies of various thiazole derivatives have shown that these diverse interactions, including pi-pi, H-bonding, and van der Waals forces, collectively contribute to the binding energy and specificity of the compounds for their targets. nih.govnih.gov

Future Research Directions and Translational Opportunities for 4 Fluoromethyl 1,3 Thiazol 2 Amine

Innovations in Synthetic Methodologies for Enhanced Efficiency and Sustainability.

The future synthesis of 4-(fluoromethyl)-1,3-thiazol-2-amine and related compounds is geared towards methods that are not only efficient but also environmentally benign. Green chemistry principles are becoming increasingly integral to the development of synthetic routes for thiazole (B1198619) derivatives. ufms.brmdpi.com

Key areas of innovation include:

Eco-Friendly Catalysts: The use of reusable, non-toxic catalysts is a significant trend. For instance, DABCO (1,4-diazabicyclo[2.2.2]octane) has been employed as an eco-friendly catalyst in the synthesis of pyrazoline derivatives containing a thiazole ring. mdpi.com Research is ongoing to discover and utilize other green catalysts for the synthesis of fluorinated thiazoles.

Microwave and Ultrasound-Assisted Synthesis: These techniques offer rapid, efficient, and often higher-yield synthetic pathways compared to conventional heating methods. Microwave-assisted green synthesis has been successfully used for producing 2-alkyl/arylbenzothiazoles.

Solvent-Free and Aqueous Media Reactions: Conducting reactions in the absence of hazardous organic solvents or in aqueous media is a cornerstone of green chemistry. ufms.br The synthesis of thiazole-imino derivatives has been achieved in aqueous media, avoiding the use of corrosive acids like sulfuric acid. ufms.br

One-Pot, Multi-Component Reactions: These reactions improve efficiency by combining multiple synthetic steps into a single procedure, reducing waste and saving time. mdpi.com A one-pot, three-component synthesis of fluorine-containing thiazole derivatives has been developed using a heterogeneous catalyst.

These sustainable approaches not only minimize the environmental impact of chemical synthesis but can also lead to more cost-effective production of these valuable compounds.

Diversification of Biological Applications and Target Exploration.

While 2-aminothiazole (B372263) derivatives have been explored for a range of biological activities, there is considerable scope for diversifying their applications and identifying novel molecular targets. mdpi.comnih.gov The introduction of a fluoromethyl group can significantly modulate the pharmacological profile of the parent compound.

Current and emerging biological applications include:

Antimicrobial Activity: Thiazole derivatives have shown broad-spectrum antibacterial and antifungal activities. nih.govnih.govresearchgate.net For example, certain N-substituted thiazol-2-amines have demonstrated potent inhibition of bacterial strains like E. coli, S. typhi, and P. aeruginosa. nih.gov Future research will focus on identifying the specific microbial enzymes inhibited by these compounds, such as DNA gyrase and Enoyl ACP reductase, to develop more targeted therapies. nih.govresearchgate.net

Anticancer Activity: Fluorinated thiazoles have emerged as promising anticancer agents. nih.govnih.gov They have been shown to inhibit key enzymes in cancer progression, such as VEGFR-2, and to induce apoptosis in cancer cells. nih.govmdpi.com Some derivatives act as tubulin polymerization inhibitors, arresting the cell cycle in the G2/M phase. nih.gov

Antidiabetic Potential: Recent studies have highlighted the potential of fluorinated hydrazinylthiazole derivatives as α-amylase inhibitors, suggesting their utility in managing diabetes. nih.govacs.org

Anti-inflammatory Properties: Thiazole-fused 1,2,4-triazoles containing fluorine have exhibited significant anti-inflammatory activity in preclinical models. nih.govfrontiersin.org

Antiviral and Antiprotozoal Activity: The thiazole scaffold is present in several antiviral and antiprotozoal drugs, and further exploration of fluorinated derivatives in these therapeutic areas is warranted. mdpi.comresearchgate.net

The following table summarizes the inhibitory activities of some fluorinated thiazole derivatives against various biological targets.

| Compound Class | Target | Activity (IC50/MIC) | Reference |

| Fluorinated Hydrazinylthiazoles | α-Amylase | IC50 = 5.14 ± 0.03 μM | nih.govacs.org |

| N-aryl-1,3-thiazol-2-amines | Tubulin Polymerization | IC50 = 0.36 - 0.86 μM | nih.gov |

| Thiazolylhydrazone Derivatives | Acetylcholinesterase (AChE) | IC50 = 0.028 ± 0.001 µM | mdpi.com |

| N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine | E. coli | MIC = 6.25 µg/mL | nih.gov |

Advanced Computational Integration for Accelerated Drug Discovery and Development.

In silico methods are indispensable tools for accelerating the drug discovery and development process for compounds like this compound. These computational approaches allow for the prediction of biological activity, pharmacokinetic properties, and potential toxicity, thereby guiding the synthesis of more promising candidates.

Key computational techniques include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.govamazonaws.com It is widely used to understand the binding modes of thiazole derivatives to their biological targets, such as DNA gyrase, VEGFR-2, and various kinases. nih.govresearchgate.netmdpi.com The docking scores provide an estimation of the binding affinity.

ADME (Absorption, Distribution, Metabolism, and Excretion) and Toxicity Prediction: In silico ADME and toxicity studies help to assess the drug-like properties of new compounds at an early stage, predicting their gastrointestinal absorption, ability to cross the blood-brain barrier, and potential toxicities. researchgate.netamazonaws.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This helps in understanding which structural features are crucial for activity and in designing more potent molecules.

Density Functional Theory (DFT): DFT studies are used to calculate the electronic properties of molecules, such as their electronegativity, hardness, and chemical potential, which can provide insights into their reactivity and biological activity. researchgate.net

The integration of these computational tools with experimental work creates a synergistic workflow, significantly reducing the time and cost associated with bringing a new drug to market.

Strategic Design and Development of Next-Generation Fluorinated Thiazole Scaffolds.

The development of next-generation fluorinated thiazole scaffolds relies heavily on a deep understanding of their structure-activity relationships (SAR). nih.govresearchgate.netmdpi.com SAR studies investigate how modifying the chemical structure of a molecule affects its biological activity.

Key design strategies include:

Substitution at the 2-amino group: Modifying the amino group of the 2-aminothiazole core can significantly impact biological activity. For example, the introduction of secondary amines has been shown to influence the antimicrobial potency of these compounds. nih.gov

Variation of substituents on the thiazole ring: The nature and position of substituents on the thiazole ring are critical for activity. SAR studies have shown that the presence of specific groups, such as a 4-fluorophenyl moiety, can enhance the antiglycation potential of thiazole derivatives. nih.gov

Hybridization with other heterocycles: Combining the thiazole ring with other biologically active heterocyclic scaffolds, such as pyrazoline, triazole, or coumarin, can lead to hybrid compounds with enhanced or novel pharmacological properties. mdpi.comnih.govfrontiersin.org This approach aims to create molecules that can interact with multiple biological targets.

Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve the potency, selectivity, or pharmacokinetic profile of a drug candidate. The fluoromethyl group itself is often used as a bioisostere for other small alkyl or hydroxyl groups.

A systematic exploration of these design strategies, guided by computational modeling, will be crucial for the development of next-generation fluorinated thiazole scaffolds with superior therapeutic efficacy and safety profiles.

Collaborative Research Initiatives in Thiazole Chemistry.

The complexity of modern drug discovery necessitates a collaborative approach, bringing together experts from various disciplines. The advancement of thiazole chemistry, particularly in the context of fluorinated derivatives, is no exception.

Future progress will be driven by:

University-Industry Collaborations: Partnerships between academic research groups and pharmaceutical companies are essential for translating basic scientific discoveries into clinical applications. vu.nldrugtargetreview.comchemistryworld.combohrium.com Universities often provide the foundational research and novel discoveries, while industry partners offer the resources and expertise for drug development, clinical trials, and commercialization. vu.nldrugtargetreview.com

Interdisciplinary Research Centers: The establishment of collaborative research centers, such as the CRC 1349 "Fluorine-Specific Interactions," fosters a synergistic environment where synthetic chemists, biologists, spectroscopists, and computational modelers can work together to understand the fundamental principles governing the behavior of fluorinated molecules. fu-berlin.de

Open Innovation Platforms: Open innovation models, where pharmaceutical companies share compound libraries and screening capabilities with academic researchers, can accelerate the identification of new drug targets and lead compounds. drugtargetreview.com

These collaborative initiatives are crucial for tackling the challenges of drug discovery and for fully realizing the therapeutic potential of compounds like this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.